N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-7-fluoroquinoline.
Formylation: The quinoline derivative is then subjected to formylation to introduce the formyl group at the 8-position.
Condensation: The formylated quinoline is reacted with hydroxylamine to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The bromine and fluorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is unique due to the presence of both bromine and fluorine atoms in the quinoline ring, which enhances its reactivity and potential applications. The hydroxylamine group also provides additional functionality, allowing for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H6BrFN2O |
---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-9(12)7(5-14-15)10-6(8)2-1-3-13-10/h1-5,15H |
InChI Key |
IGQRJLSAELKOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)C=NO)F)Br |
Origin of Product |
United States |
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